6-Methoxypyridazine-3-carbaldehyde

Catalog No.
S732671
CAS No.
90237-25-5
M.F
C6H6N2O2
M. Wt
138.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methoxypyridazine-3-carbaldehyde

CAS Number

90237-25-5

Product Name

6-Methoxypyridazine-3-carbaldehyde

IUPAC Name

6-methoxypyridazine-3-carbaldehyde

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

InChI

InChI=1S/C6H6N2O2/c1-10-6-3-2-5(4-9)7-8-6/h2-4H,1H3

InChI Key

DMZWOPABKPRESI-UHFFFAOYSA-N

SMILES

COC1=NN=C(C=C1)C=O

Canonical SMILES

COC1=NN=C(C=C1)C=O

6-Methoxypyridazine-3-carbaldehyde is an organic compound with the molecular formula C6H6N2O2C_6H_6N_2O_2. It is classified as a derivative of pyridazine, characterized by the presence of a methoxy group at the 6-position and an aldehyde group at the 3-position. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research, particularly in organic synthesis and medicinal chemistry.

  • Oxidation: The aldehyde group can be oxidized to form 6-methoxypyridazine-3-carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The aldehyde can be reduced to yield 6-methoxypyridazine-3-methanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The methoxy group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups under suitable conditions.

Major Products Formed

  • From Oxidation: 6-Methoxypyridazine-3-carboxylic acid.
  • From Reduction: 6-Methoxypyridazine-3-methanol.
  • From Substitution: Various substituted pyridazine derivatives depending on the nucleophile employed.

Research indicates that 6-Methoxypyridazine-3-carbaldehyde has potential biological activity, particularly as a building block for synthesizing biologically active molecules. Its ability to interact with various molecular targets, including enzymes and receptors, is primarily attributed to its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, while the methoxy group may participate in hydrogen bonding and hydrophobic interactions.

Several methods have been documented for synthesizing 6-Methoxypyridazine-3-carbaldehyde:

  • Bromination and Hydrolysis: A common synthetic route involves reacting 5-bromo-2-methoxypyridine with appropriate reagents to introduce the aldehyde group at the 3-position. This typically requires sodium methoxide as a base followed by bromination and hydrolysis.
  • Oxidative Methods: Another approach includes the oxidation of related pyridazine derivatives under controlled conditions to yield the desired product .

6-Methoxypyridazine-3-carbaldehyde finds numerous applications across different domains:

  • Chemistry: It serves as an intermediate in synthesizing various heterocyclic compounds.
  • Biology: The compound is utilized in developing biologically active molecules, potentially leading to new pharmaceuticals.
  • Industry: It is also applied in producing specialty chemicals and materials due to its unique reactivity.

The interaction studies of 6-Methoxypyridazine-3-carbaldehyde focus on its binding affinity with biological targets. The aldehyde functionality allows it to form covalent bonds with nucleophilic residues in proteins, which can modulate enzyme activity or receptor function. Such interactions are crucial for understanding its potential therapeutic effects and mechanisms of action.

Several compounds exhibit structural similarities with 6-Methoxypyridazine-3-carbaldehyde. Here are some notable examples:

Compound NameStructure TypeUnique Features
6-Methoxy-3-pyridinecarboxaldehydePyridine derivativeContains a pyridine ring instead of pyridazine
6-Methoxy-4-methyl-3-pyridinecarboxaldehydePyridine derivativeAdditional methyl group at the 4-position
6-Methoxy-5-methyl-3-pyridinecarboxaldehydePyridine derivativeAdditional methyl group at the 5-position
6-(Difluoromethoxy)nicotinaldehydeNicotinaldehyde derivativeContains difluoromethoxy substituent

Uniqueness

The uniqueness of 6-Methoxypyridazine-3-carbaldehyde lies in its dual functional groups—methoxy and aldehyde—on the pyridazine ring. This combination allows for distinct reactivity patterns not found in related compounds, enhancing its utility in synthetic chemistry and biological applications .

XLogP3

-0.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H303 (100%): May be harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

6-Methoxypyridazine-3-carbaldehyde

Dates

Modify: 2023-08-15

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